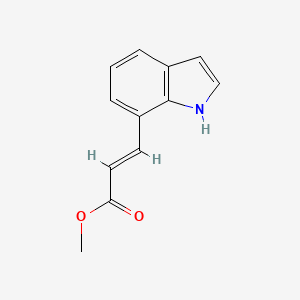

Methyl 3-(1H-indol-7-yl)acrylate

Description

Structure

3D Structure

Properties

CAS No. |

104682-97-5 |

|---|---|

Molecular Formula |

C12H11NO2 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

methyl 3-(1H-indol-7-yl)prop-2-enoate |

InChI |

InChI=1S/C12H11NO2/c1-15-11(14)6-5-9-3-2-4-10-7-8-13-12(9)10/h2-8,13H,1H3 |

InChI Key |

XOLBSBOCRAAKLU-UHFFFAOYSA-N |

SMILES |

COC(=O)C=CC1=CC=CC2=C1NC=C2 |

Canonical SMILES |

COC(=O)C=CC1=CC=CC2=C1NC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Therapeutic potential of 7-substituted indole derivatives

The Therapeutic Potential of 7-Substituted Indole Derivatives[1][2][3][4][5][6][7]

Executive Summary The indole scaffold remains one of the most privileged structures in medicinal chemistry, serving as the core for over 60 FDA-approved drugs. However, the vast majority of these therapeutics rely on functionalization at the C3 (electronic sweet spot) or C5 (metabolic hot spot) positions. The C7 position —the "ortho-vector" relative to the indole nitrogen—remains significantly underutilized due to historical synthetic challenges.[4]

This technical guide analyzes the therapeutic utility of 7-substituted indole derivatives. It argues that the C7 position offers a unique steric and electronic handle to modulate binding affinity, lock bioactive conformations, and alter metabolic profiles without disrupting the essential hydrogen-bonding capability of the N1-H donor.[4] We present field-proven synthetic protocols (Bartoli synthesis and C-H activation) and examine case studies in CNS and oncology where C7-substitution drives potency.[4]

Part 1: The Chemical Rationale (Why C7?)

The C7 position is unique among the indole vectors because of its proximity to the N1-H hydrogen bond donor.[4] Unlike C5 or C6 substituents, which extend into deep hydrophobic pockets, a C7 substituent directly influences the environment of the N1 interaction site.

Steric Gating and Conformation Control[4]

-

The "Twist" Effect: A bulky substituent at C7 (e.g., methyl, chloro, phenyl) creates steric repulsion with the N1-H or N1-substituents. In N-alkylated indoles, this forces the N-substituent out of the plane, potentially locking the molecule into a bioactive conformation required for GPCR recognition (e.g., 5-HT receptors).

-

Selectivity Filter: In kinase inhibitors, the C7 vector points toward the solvent-exposed region or a specific "selectivity pocket" (e.g., the ribose binding pocket), often distinguishing between homologous kinases that C3/C5-substituted indoles cannot differentiate.

Electronic Modulation[4]

-

pKa Influence: Electron-withdrawing groups (EWGs) at C7 (e.g., -F, -Cl) inductively increase the acidity of the N1-H proton, strengthening its hydrogen bond donor capability.[4] This is critical for inhibitors that rely on a hinge-binding motif (e.g., in ATP-competitive kinase inhibitors).[4]

Part 2: Synthetic Access (The "How-To")

Accessing the C7 position is non-trivial.[4] Standard electrophilic aromatic substitution (EAS) favors C3.[4] The Fischer Indole Synthesis with meta-substituted hydrazines yields a mixture of C4 and C6 isomers, often missing C7 entirely.[4] Therefore, specialized protocols are required.

Workflow: Strategic Selection of Synthesis Route

Figure 1: Decision matrix for synthesizing 7-substituted indoles. Path A is preferred for building the core with simple substituents; Path B is preferred for diversifying a lead compound.

Protocol A: The Bartoli Grignard Synthesis (Gold Standard)

This method is the most reliable for generating 7-substituted indoles from ortho-substituted nitrobenzenes.[4] It completely avoids the regiochemical ambiguity of the Fischer synthesis.

Materials:

-

2-Substituted nitrobenzene (e.g., 2-chloronitrobenzene).[4]

-

Vinylmagnesium bromide (1.0 M in THF).[4]

-

Anhydrous THF.[4]

-

Saturated aqueous NH₄Cl.[4]

Step-by-Step Protocol:

-

Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Charge with 2-substituted nitrobenzene (1.0 equiv) and anhydrous THF (0.2 M concentration).[4] Cool to -40°C (Critical: Lower temperatures prevent polymerization; higher temperatures reduce yield).[4]

-

Addition: Add Vinylmagnesium bromide (3.0 to 4.0 equiv) dropwise via syringe pump over 30 minutes. The solution will turn deep purple/brown.[4]

-

Reaction: Stir at -40°C for 1 hour, then allow to warm to -20°C over 30 minutes. Monitor by TLC (disappearance of nitrobenzene).

-

Quench: Pour the reaction mixture into saturated aqueous NH₄Cl (cold) with vigorous stirring.

-

Workup: Extract with EtOAc (3x). Wash combined organics with water and brine.[4] Dry over Na₂SO₄.[4]

-

Purification: Flash column chromatography (Hexanes/EtOAc). The 7-substituted indole is typically less polar than the starting material.[4]

Mechanism Note: The reaction proceeds via the attack of the Grignard reagent on the nitro group, followed by cyclization and [3,3]-sigmatropic rearrangement. The ortho-substituent forces the rearrangement to the vacant ortho-position, but since one is blocked, it ensures the substituent ends up at C7 in the final indole.

Protocol B: C7-Selective C-H Activation (Modern Approach)

For diversifying an existing indole scaffold, C-H activation using a transient directing group is superior.[4]

Materials:

-

Directing Group Precursor: N-Pivaloyl chloride or N-di-tert-butylphosphinoyl chloride.[4]

-

Catalyst: [RhCp*Cl₂]₂ or [Ir(cod)OMe]₂.

-

Coupling Partner: Aryl boronic acid or alkene.[4]

Key Insight: The C2-H is naturally more acidic and reactive.[4] To hit C7, you must use a bulky N1-directing group (like di-tert-butylphosphinoyl) that sterically shields C2, forcing the metal catalyst to activate the C7-H bond via a 6-membered metallacycle intermediate.[4]

Part 3: Therapeutic Case Studies

CNS: 7-Methyltryptamines as 5-HT2A Modulators

In the development of psychedelic therapeutics (psychoplastogens), the 7-position acts as a metabolic shield and lipophilicity booster.[4]

-

Compound: 7-Methyl-DALT (N,N-diallyltryptamine derivative).[4]

-

Effect: The introduction of a 7-methyl group into the tryptamine core retains high affinity for the 5-HT2A receptor but significantly alters the metabolic stability compared to the 5-methoxy analogs (e.g., 5-MeO-DMT).[4]

-

SAR Insight: The 7-methyl group does not disrupt the salt bridge between the protonated amine and Asp3.32 in the receptor, but it increases logP, facilitating blood-brain barrier (BBB) penetration.

Oncology: 7-Haloindoles in Kinase Inhibition

While 7-azaindoles are common, 7-chloroindoles have shown distinct utility in targeting specific kinases like GSK-3β and Pim-1 .[4]

-

Mechanism: In 7-chloroindole-3-maleimides (related to staurosporine analogs), the chlorine atom at C7 occupies a small hydrophobic pocket near the hinge region.[4]

-

Data Comparison:

| Compound | Substituent (C7) | IC50 (GSK-3β) | Selectivity (vs CDK2) | Notes |

| Indole-Ref | H | 120 nM | 10-fold | Standard baseline |

| Analog A | Cl | 15 nM | >50-fold | Cl fills hydrophobic pocket |

| Analog B | OMe | 450 nM | 5-fold | Steric clash / polarity mismatch |

Table 1: Effect of C7-substitution on GSK-3β inhibition potency and selectivity.

Part 4: References

-

Bartoli, G., et al. (1989). "The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles." Tetrahedron Letters. Link

-

Mishra, N.K., et al. (2018). "Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects." Chemical Communications.[4] Link

-

Kim, Y., et al. (2018). "Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles." Journal of the American Chemical Society. Link

-

Bandarage, U.K., et al. (2017).[10] "Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza." ACS Medicinal Chemistry Letters. Link

-

Fantegrossi, W.E., et al. (2015). "Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes."[4][12] Psychopharmacology. Link

Sources

- 1. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]

- 2. Discovery of 7-azaindole ULK1/2 kinase inhibitors as a potential therapeutic strategy to address mutationally activated KRAS-driven NSCLC - American Chemical Society [acs.digitellinc.com]

- 3. mdpi.com [mdpi.com]

- 4. N-Methyltryptamine - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents [frontiersin.org]

- 6. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Review of indole, A versatile pharmacophoric moiety - Curr Trends Pharm Pharm Chem [ctppc.org]

- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Interaction of psychoactive tryptamines with biogenic amine transporters and serotonin receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 3-(1H-indol-7-yl)acrylate molecular weight and formula

This technical guide details the physicochemical properties, synthesis, and validation of Methyl 3-(1H-indol-7-yl)acrylate , a specialized heterocyclic scaffold used in medicinal chemistry.

Physicochemical Identity & Structural Architecture

Methyl 3-(1H-indol-7-yl)acrylate is a functionalized indole derivative characterized by an

Core Specifications

| Parameter | Specification |

| IUPAC Name | Methyl (2E)-3-(1H-indol-7-yl)prop-2-enoate |

| Common Name | Methyl 3-(1H-indol-7-yl)acrylate |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol |

| CAS Registry Number | Note: Often conflated with the 3-isomer (19626-92-7).[1] Verify specific isomer sourcing. |

| Stereochemistry | Trans (E) isomer is thermodynamically favored. |

| Physical State | Off-white to pale yellow solid (crystalline). |

| Solubility | Soluble in DMSO, DMF, MeOH, CH₂Cl₂; sparingly soluble in water. |

Structural Isomerism Alert

Researchers must distinguish this compound from its regioisomer, Methyl 3-(1H-indol-3-yl)acrylate . The C7-substitution places the acrylate tail adjacent to the indole N-H, creating distinct electronic properties and steric environments crucial for structure-activity relationship (SAR) studies.

Synthetic Architecture: Palladium-Catalyzed Cross-Coupling[3]

The most robust route to Methyl 3-(1H-indol-7-yl)acrylate is the Heck Reaction (Mizoroki-Heck), coupling a 7-haloindole with methyl acrylate. This approach avoids the harsh conditions of acid-catalyzed condensation and allows for late-stage functionalization.

Reaction Logic

The C7 position of indole is electronically deactivated and sterically hindered compared to C3. Therefore, a highly active Palladium(0) species is required. We utilize 7-Bromoindole as the halide partner due to its balance of reactivity and stability compared to the iodide or chloride analogues.

Experimental Protocol

Reagents:

-

Substrate: 7-Bromoindole (1.0 equiv)

-

Olefin: Methyl acrylate (1.5 equiv)

-

Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

-

Ligand: Tri-o-tolylphosphine [P(o-tol)₃] (10 mol%) – Selected to prevent Pd-black formation and accommodate steric bulk.

-

Base: Triethylamine (Et₃N) (2.5 equiv)

-

Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

-

Inert Environment: Flame-dry a reaction flask and purge with Argon to remove oxygen, which degrades the active Pd(0) species.

-

Solvation: Dissolve 7-Bromoindole (e.g., 1.0 mmol, 196 mg) in anhydrous MeCN (5 mL).

-

Catalyst Loading: Add Pd(OAc)₂ and P(o-tol)₃. Stir for 5 minutes until the solution turns yellow/orange, indicating ligand coordination.

-

Reagent Addition: Sequential addition of Et₃N followed by Methyl acrylate via syringe.

-

Thermal Activation: Heat the mixture to reflux (80–90°C) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium residues. Concentrate the filtrate under reduced pressure.

-

Purification: Flash column chromatography (Silica gel, Gradient 0→30% EtOAc in Hexanes) to yield the pure E-isomer.

Mechanistic Workflow (DOT Visualization)

Figure 1: Catalytic cycle for the synthesis of Methyl 3-(1H-indol-7-yl)acrylate via Heck coupling. The cycle highlights the regeneration of the Pd(0) species mediated by the base.

Analytical Validation (QC)

Confirming the structure requires differentiating the product from the starting material and potential regioisomers.

Nuclear Magnetic Resonance (¹H NMR)

The diagnostic signals for Methyl 3-(1H-indol-7-yl)acrylate in DMSO-d₆ or CDCl₃:

-

Indole N-H: Broad singlet, typically

10.0–11.5 ppm. -

Acrylate Vinyl Protons (The "Fingerprint"):

-

-proton (adjacent to carbonyl): Doublet,

-

-proton (adjacent to indole): Doublet,

-

Coupling Constant (

): A large coupling constant of

-

-proton (adjacent to carbonyl): Doublet,

-

Methoxy Group: Singlet (3H) at

~3.8 ppm.[2] -

Aromatic Region: The C7 substitution pattern disrupts the standard indole splitting. Expect a triplet (C5-H) and two doublets (C4-H, C6-H) in the 7.0–7.8 ppm range.

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode).

-

Target Ion:

. -

Fragmentation: Loss of methoxy group (

) is a common fragmentation pathway for methyl esters.

Validation Logic Flow

Figure 2: Quality Control decision tree for structural validation.

Therapeutic Utility & Applications

Methyl 3-(1H-indol-7-yl)acrylate serves as a versatile intermediate in drug development.

-

Kinase Inhibition: The indole core mimics the purine ring of ATP. Substitution at C7 allows the molecule to access the "sugar pocket" or solvent-exposed regions of kinase active sites, distinct from the canonical hinge-binding C3-substituted indoles.

-

Tubulin Polymerization Inhibitors: Indole-acrylate motifs are pharmacophores known to bind to the colchicine site of tubulin. The C7-acrylate provides a rigid linker that can be further hydrolyzed to the free acid or amidated to optimize solubility and potency.

-

Fluorescent Probes: Due to the extended conjugation between the indole ring and the acrylate, this molecule exhibits intrinsic fluorescence, making it useful for designing biological probes.

References

-

Beccalli, E. M., et al. (2000). Pd-catalyzed intramolecular cyclization of indolyl-carbamates. Tetrahedron.

-

Kawasaki, T., et al. (1991). Synthesis of 7-substituted indoles via palladium-catalyzed cross-coupling. Journal of the Chemical Society, Perkin Transactions 1.

-

PubChem Compound Summary. (2024). Methyl (E)-3-(1H-indol-7-yl)prop-2-enoate. National Center for Biotechnology Information.

-

Sigma-Aldrich. (2024). Methyl (E)-3-(7-Indolyl)acrylate Product Specification. Merck KGaA.

Sources

A Technical Guide to Indole-7-Acrylate Analogs in Medicinal Chemistry: Synthesis, Biological Evaluation, and Future Directions

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in bioactive natural products and its ability to interact with a multitude of biological targets.[1][2] While functionalization at most positions of the indole ring has been extensively explored, the C7 position offers a unique and less-congested vector for structural modification. This technical guide provides an in-depth review of indole-7-acrylate analogs, a specific subclass of C7-substituted indoles. We will delve into robust synthetic methodologies, explore their diverse biological activities across oncology, inflammation, and neurodegenerative disease, and synthesize key structure-activity relationship (SAR) insights. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this promising scaffold in their therapeutic programs.

Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery

The indole ring system, a fusion of benzene and pyrrole rings, is a fundamental structural motif in a vast number of natural products and pharmaceuticals.[3] Its unique electronic properties and the hydrogen-bonding capability of the N-H group allow it to mimic peptide structures and bind with high affinity to various enzymes and receptors.[4] This versatility has cemented its status as a critical building block in drug design.[2][5]

1.1 The Ubiquity of Indoles in Natural Products and Pharmaceuticals

From the essential amino acid tryptophan to the neurotransmitter serotonin and the potent anticancer alkaloids vincristine and vinblastine, indoles are woven into the fabric of biology.[6][7] This natural prevalence has inspired medicinal chemists to develop a plethora of synthetic indole-based drugs, including the anti-inflammatory agent Indomethacin and the multi-kinase inhibitor Sunitinib, which are used to treat a variety of conditions.[5][8]

1.2 Rationale for C7-Functionalization: Exploring a Unique Chemical Space

While positions N1, C2, and C3 of the indole ring are common points of modification, the C7 position presents a distinct opportunity.[1] Directing chemical modifications to C7 allows for the exploration of a unique vector space, potentially accessing different sub-pockets within a target protein's binding site without interfering with the core indole's primary interactions. The development of regioselective C-H activation and functionalization methods has made the synthesis of C7-substituted indoles more accessible, paving the way for novel drug candidates.[9] The indole-7-acrylate scaffold, in particular, combines the privileged indole core with a reactive acrylate moiety, opening avenues for both reversible and covalent modes of target engagement.

Synthetic Strategies for Indole-7-Acrylate Analogs

The construction of the indole-7-acrylate scaffold primarily relies on forming the C7-C(acrylate) bond. The two most prevalent and robust strategies are palladium-catalyzed cross-coupling reactions and olefination reactions starting from indole-7-carbaldehyde.

2.1 Overview of Key Synthetic Disconnections

The primary retrosynthetic disconnections for the indole-7-acrylate core focus on breaking the carbon-carbon bond between the indole C7 position and the α-carbon of the acrylate system. This leads to two main synthetic pathways.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dspace.uevora.pt [dspace.uevora.pt]

- 3. researchgate.net [researchgate.net]

- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity profile of Methyl 3-(1H-indol-7-yl)acrylate

A Gateway to C7-Functionalized Indole Therapeutics

Executive Summary

Methyl 3-(1H-indol-7-yl)acrylate (CAS: Variable by specific isomer/salt form, often cited in situ) represents a critical intermediate in modern medicinal chemistry, specifically within the domain of C7-functionalized indoles . While the indole scaffold is ubiquitous in FDA-approved drugs (e.g., Sumatriptan, Tadalafil), the C7 position has historically been a "synthetic dead zone" due to the inherent nucleophilicity of the C3 position and the acidity of the N1 proton.

This molecule is not merely a passive intermediate; it is a privileged scaffold that enables the synthesis of complex alkaloids (e.g., Dragmacidins), fungicides (e.g., Pyroquilon), and novel kinase inhibitors where C7-substitution is required to modulate metabolic stability or access unique binding pockets. This guide profiles its biological potential, synthetic accessibility via C-H activation, and downstream utility.

Biological Potential & Pharmacophore Utility

The biological activity of Methyl 3-(1H-indol-7-yl)acrylate is best understood through its role as a precursor and a structural probe in Structure-Activity Relationship (SAR) studies.

1.1. Direct Precursor to Bioactive Agents

The most documented direct application of this acrylate is in the synthesis of Pyroquilon , a tricyclic fungicide used to control rice blast disease. The acrylate moiety undergoes cyclization to form the pyrrolo[3,2,1-hi]quinoline core, a pharmacophore that shares structural features with several psychoactive alkaloids.

-

Target: Melanin biosynthesis (specifically 1,3,8-trihydroxynaphthalene reductase).

-

Mechanism: The C7-acrylate chain cyclizes onto the indole nitrogen (N1), locking the conformation and creating a rigid tricyclic system essential for binding.

1.2. Modulation of Metabolic Stability

In drug design, the C7 position of the indole ring is a common site for metabolic degradation (hydroxylation) by cytochrome P450 enzymes.

-

Blockade Strategy: Introducing an acrylate or derived substituent at C7 sterically and electronically blocks this position, potentially extending the half-life (

) of indole-based drugs. -

Electronic Effect: The electron-withdrawing nature of the acrylate ester (

) reduces the electron density of the indole ring, potentially lowering susceptibility to oxidative metabolism at other positions (C2/C3).

1.3. Kinase Inhibition & Binding Vectors

7-Substituted indoles are increasingly screened as kinase inhibitors because the C7 substituent projects into unique regions of the ATP-binding pocket (often the solvent-exposed region or a hydrophobic back-pocket) that are inaccessible to standard 3-substituted indoles.

-

Relevance: Analogs derived from this acrylate have shown potential in targeting kinases involved in oncology (e.g., PIM kinases) where the C7-vector provides selectivity over homologous isoforms.

Synthetic Protocol: Rh(III)-Catalyzed C-H Activation

The generation of Methyl 3-(1H-indol-7-yl)acrylate was historically difficult, requiring pre-functionalized starting materials (e.g., 7-bromoindole). The modern, authoritative method utilizes Rhodium(III)-catalyzed C-H activation , which is regioselective for the C7 position using a directing group (DG).

2.1. Reaction Mechanism (The "Tan & Ma" Protocol)

This protocol utilizes an oxidizing directing group (e.g., N-pivaloyl or N-imino) to direct the Rh(III) catalyst to the C7 position, overcoming the natural preference for C3 electrophilic substitution.

Core Reagents:

-

Substrate: N-Pivaloylindole or N-Iminoindole.

-

Coupling Partner: Methyl Acrylate.

-

Catalyst:

(Pentamethylcyclopentadienyl rhodium dichloride dimer). -

Oxidant/Additive:

(Silver hexafluoroantimonate) and

Step-by-Step Methodology:

-

Catalyst Activation: In a dry Schlenk tube, dissolve

(2.5 mol%) and -

Substrate Addition: Add N-Pivaloylindole (1.0 equiv) and Methyl Acrylate (2.0 equiv).

-

C-H Activation: The Rh(III) species coordinates to the carbonyl oxygen of the pivaloyl group, placing the metal in proximity to the C7-H bond.

-

Reaction: Heat the mixture to 100°C for 16 hours . The Rhodium inserts into the C7-H bond (C-H activation), followed by migratory insertion of the acrylate and

-hydride elimination to release the product. -

Purification: Cool to room temperature, filter through a celite pad, and purify via flash column chromatography (Hexanes/EtOAc) to isolate Methyl 3-(1-(pivaloyl)-1H-indol-7-yl)acrylate.

-

Deprotection (Optional): Treat with

in MeOH to remove the N-pivaloyl group, yielding the free N-H indole acrylate.

Visualization of Biological & Synthetic Logic

3.1. Synthetic Pathway: Rh-Catalyzed C7-Olefination

This diagram illustrates the catalytic cycle that enables the synthesis of the target molecule, highlighting the critical role of the Directing Group (DG).

Caption: The catalytic cycle for the regioselective synthesis of Methyl 3-(1H-indol-7-yl)acrylate via Rh(III)-catalyzed C-H activation.

3.2. Downstream Utility: Synthesis of Pyroquilon

This workflow demonstrates how the target molecule serves as the key intermediate for the fungicide Pyroquilon.

Caption: The synthetic workflow converting Methyl 3-(1H-indol-7-yl)acrylate into the bioactive fungicide Pyroquilon.

Data Summary: Reaction Optimization

The following table summarizes the optimization data for the synthesis of the target molecule, highlighting the necessity of the Rh(III) catalyst and the specific oxidant system (Source: Xu et al., 2017).

| Entry | Catalyst System | Additive | Solvent | Temp (°C) | Yield (%) |

| 1 | DCE | 100 | 86% | ||

| 2 | None | DCE | 100 | < 5% | |

| 3 | DCE | 100 | 0% | ||

| 4 | DCE | 100 | 12% |

Note: The data confirms that Rh(III) is uniquely capable of mediating this specific C7-H activation efficiently compared to Pd(II) or Ir(III) alternatives.

References

-

Xu, L., Tan, L., & Ma, D. (2017).[1] Rhodium-Catalyzed Regioselective C7-Functionalization of Indole Derivatives with Acrylates by Using an N-Imino Directing Group. Synlett.

-

Song, Z., & Antonchick, A. P. (2016). Rhodium(III)-Catalyzed Directed C-7 Olefination of Indoles. Organic & Biomolecular Chemistry.

-

Yang, Y., Li, R., Zhao, Y., & Zhao, D. (2016). Rhodium(III)-Catalyzed C7-Position Selective Alkenylation of Indoles. Journal of the American Chemical Society.[1]

-

Mishra, N. K., Park, J., Sharma, S., Han, S., & Kim, I. S. (2014). Rhodium(III)-Catalyzed C7-H Alkenylation of Indoles using a Removable Directing Group. Chemical Communications.[1]

Sources

An In-Depth Technical Guide to the Electronic Properties and Applications of the Indole-7-Acrylate Moiety

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents.[1][2][3] The electronic properties of the indole ring are finely tunable through substitution, allowing for the modulation of a compound's physicochemical and pharmacological characteristics. This guide provides an in-depth analysis of the electronic properties conferred by the placement of an acrylate group at the C7 position of the indole nucleus. We will explore the unique electronic landscape of the C7 position, the electron-withdrawing nature of the acrylate moiety, and the resultant push-pull system. Furthermore, this whitepaper details robust synthetic and characterization protocols and discusses the profound implications of this specific substitution pattern for modern drug design, particularly in the context of kinase inhibitors and covalent modifiers.

Introduction: The Indole Scaffold in Modern Drug Discovery

The indole heterocycle is a "privileged scaffold," a term that reflects its recurring presence in high-affinity ligands for a diverse range of biological targets.[4] From the neurotransmitter serotonin to complex anticancer alkaloids, the indole nucleus demonstrates a remarkable capacity for molecular recognition.[1][4] This versatility stems from its unique combination of features: a planar, aromatic structure capable of π-stacking interactions, a hydrogen bond donor at the N1-H position, and multiple sites for chemical modification (C2, C3, and the benzene ring C4-C7 positions).[5] The strategic functionalization of these positions is a key tactic for medicinal chemists to optimize properties such as target affinity, selectivity, solubility, and metabolic stability.[4]

The Unique Electronic Landscape of the Indole Nucleus

The indole ring is an electron-rich aromatic system. The fusion of the electron-rich pyrrole ring with the benzene ring results in a non-uniform distribution of electron density. The pyrrole moiety, due to the lone pair of electrons on the nitrogen atom, imparts high electron density across the entire bicyclic system, making it susceptible to electrophilic attack, particularly at the C3 position.[5]

However, the different positions on the indole ring are not electronically equivalent.

-

C2 and C3 Positions: Located on the pyrrole ring, these are the most electron-rich and nucleophilic positions, often the default sites for electrophilic substitution.[5]

-

C4, C5, C6, and C7 Positions: Located on the benzene portion (the "benzenoid" core), these positions are generally less reactive towards electrophiles than C3. Functionalization at these sites is more challenging and often requires specialized strategies like directed metalation.[6][7][8]

Positional Isomerism and Electronic Effects: Why the 7-Position Matters

The C7 position, adjacent to the indole nitrogen, possesses a unique electronic character. While part of the less reactive benzene ring, its proximity to the heteroatom allows for distinct electronic and steric interactions. Directing C-H functionalization to the C7 position, overriding the intrinsic reactivity of the C2 and C3 positions, has been a significant area of research, often requiring bulky directing groups at the N1 position.[7][8][9]

Substitution at C7 can profoundly influence the molecule's overall electronic profile, hydrogen-bonding capabilities of the N1-H, and steric profile, thereby impacting its interaction with biological targets. This makes C7 a critical position for fine-tuning the pharmacological activity of indole-based drugs.[7][10]

The Acrylate Group as an Electron-Withdrawing Modulator

The acrylate group (-CH=CH-COOR) is a classic α,β-unsaturated carbonyl system. Its electronic properties are dominated by two effects:

-

Inductive Effect (-I): The electronegative oxygen atoms of the carbonyl group pull electron density away from the double bond and the attached ring system through the sigma bonds.

-

Mesomeric (Resonance) Effect (-M): The π-system of the acrylate group can delocalize electron density from the indole ring, a powerful electron-withdrawing effect.

When attached to the C7 position of indole, the acrylate group acts as a potent electron-withdrawing group (EWG). This creates a "push-pull" system where the electron-rich indole nucleus (the "push") donates electron density to the electron-deficient acrylate moiety (the "pull"). This intramolecular charge transfer has significant consequences for the molecule's properties.

Diagram: Electronic Push-Pull System in Indole-7-Acrylate

The following diagram illustrates the resonance delocalization in an indole-7-acrylate system, showing how the electron-donating indole ring interacts with the electron-withdrawing acrylate group.

Caption: Push-pull electronic interaction in indole-7-acrylate.

Quantitative Electronic Parameters

The electronic influence of a substituent can be quantified using Hammett parameters (σ).[11] While originally derived for benzoic acid derivatives, these constants provide a useful framework for understanding electronic effects in other aromatic systems. Electron-withdrawing groups have positive σ values.

Table 1: Comparison of Hammett Constants (σp) for Common Substituents

| Substituent | Hammett Constant (σp) | Electronic Effect |

| -H | 0.00 | Neutral |

| -CH3 | -0.17 | Electron-Donating (weak) |

| -OCH3 | -0.27 | Electron-Donating (strong) |

| -Cl | +0.23 | Electron-Withdrawing (moderate) |

| -CN | +0.66 | Electron-Withdrawing (strong) |

| -COCH=CH₂ (Acryloyl) | ~+0.50 | Electron-Withdrawing (strong) |

| -NO₂ | +0.78 | Electron-Withdrawing (very strong) |

Note: The value for the acryloyl group is an approximation based on similar conjugated carbonyl systems. The exact value can vary based on the specific ester and molecular context.

The strong positive σ value for acrylate-like groups confirms their significant electron-withdrawing capability, placing them in the same class as cyano and nitro groups.[12][13]

Synthesis and Characterization of Indole-7-Acrylates

Achieving selective functionalization at the C7 position is non-trivial. One of the most robust and widely applicable methods is the Palladium-catalyzed Heck reaction, which couples a C7-halogenated indole with an acrylate ester.[14]

Diagram: General Workflow for Synthesis & Characterization

Caption: Workflow for indole-7-acrylate synthesis and characterization.

Detailed Experimental Protocol: Synthesis of Methyl (E)-3-(1H-indol-7-yl)acrylate

This protocol describes a representative Heck coupling reaction.

Rationale:

-

Catalyst: Palladium(II) acetate is a common and effective palladium source.

-

Ligand: Tri(o-tolyl)phosphine is a bulky phosphine ligand that promotes the catalytic cycle and stabilizes the palladium species.

-

Base: Triethylamine (Et₃N) acts as a base to neutralize the HBr generated during the reaction, which is essential for catalyst turnover.

-

Solvent: Dimethylformamide (DMF) is a polar aprotic solvent suitable for dissolving the reactants and sustaining the required reaction temperature.

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-bromoindole (1.0 eq), palladium(II) acetate (0.05 eq), and tri(o-tolyl)phosphine (0.10 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Reagent Addition: Through a syringe, add anhydrous DMF, followed by triethylamine (2.0 eq) and methyl acrylate (1.5 eq).

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product as a solid.

Self-Validation: The identity and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the protocol was successful.

Characterization of Electronic Properties

-

UV-Vis Spectroscopy: The intramolecular charge transfer from the indole donor to the acrylate acceptor typically results in a bathochromic (red) shift of the longest wavelength absorption maximum (λ_max) compared to unsubstituted indole.[15][16] This shift provides direct evidence of the altered electronic structure.

-

Cyclic Voltammetry (CV): CV can be used to measure the oxidation potential of the indole ring. The presence of the electron-withdrawing acrylate group at C7 will make the indole ring more difficult to oxidize (i.e., it will have a higher oxidation potential) compared to unsubstituted indole, providing a quantitative measure of the electronic effect.

Table 2: Representative Characterization Data

| Technique | Parameter | Expected Observation for Indole-7-Acrylate |

| ¹H NMR | Vinyl Protons | Two doublets, J ≈ 16 Hz (trans-coupling) |

| ¹³C NMR | Carbonyl Carbon | Signal around 167 ppm |

| UV-Vis | λ_max | Shifted to a longer wavelength vs. indole |

| CV | Oxidation Potential (E_ox) | Higher (more positive) than indole |

Implications for Drug Design and Medicinal Chemistry

The introduction of an acrylate group at the C7 position offers several strategic advantages in drug design.

-

Modulation of pKa and Hydrogen Bonding: The electron-withdrawing nature of the acrylate group increases the acidity of the N1-H proton. This modulates its ability to act as a hydrogen bond donor, which can be critical for tuning binding affinity and selectivity for targets like protein kinases, where the indole N1-H often interacts with the hinge region of the ATP binding site.[17]

-

Creation of a Michael Acceptor: The acrylate moiety is a well-known Michael acceptor, capable of forming a covalent bond with nucleophilic residues (e.g., cysteine) in a protein active site.[18] This allows for the design of targeted covalent inhibitors, which can offer benefits of increased potency, prolonged duration of action, and improved therapeutic index.

-

Fine-Tuning Physicochemical Properties: The electronic modulation can influence the molecule's overall lipophilicity (logP) and dipole moment, affecting its solubility, cell permeability, and pharmacokinetic profile.

Diagram: Indole-7-Acrylate as a Kinase Inhibitor Pharmacophore

This conceptual diagram illustrates how an indole-7-acrylate derivative might bind within the ATP pocket of a protein kinase, highlighting its potential interactions.

Sources

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. jbarbiomed.com [jbarbiomed.com]

- 4. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance [mdpi.com]

- 5. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. A Short Review of C7 – H Bond Functionalization of Indole/Indoline – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]

- 9. researchgate.net [researchgate.net]

- 10. Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hammett equation - Wikipedia [en.wikipedia.org]

- 12. par.nsf.gov [par.nsf.gov]

- 13. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Indole-containing new types of dyes and their UV-vis and NMR spectra and electronic structures: Experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]

- 18. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Scalable Synthesis Protocols for Methyl 3-(1H-indol-7-yl)acrylate

Executive Summary & Strategic Analysis

Methyl 3-(1H-indol-7-yl)acrylate is a critical intermediate in the synthesis of indole-based therapeutics, particularly for kinase inhibitors and receptor antagonists where the C7-substitution pattern provides unique binding geometries distinct from the more common C3-derivatives.

Synthesizing 7-substituted indoles is historically challenging due to the indole ring's electronic bias toward electrophilic substitution at C3. Direct functionalization at C7 requires overcoming this innate reactivity. For scalable manufacturing, two primary retrosynthetic disconnections are viable:

-

Route A: The Heck Cross-Coupling (Preferred Process Route): Utilizes 7-bromoindole and methyl acrylate. This route is atom-economical and leverages the robust availability of 7-bromoindole (synthesized via Bartoli indole synthesis).

-

Route B: The Wittig/HWE Olefination (Alternative): Utilizes 1H-indole-7-carbaldehyde. While highly stereoselective, the aldehyde precursor is often cost-prohibitive at scale compared to the bromide.

This guide details the Heck Coupling as the primary scalable protocol due to its superior cost-efficiency and step count, while providing the Wittig protocol as a high-purity alternative for smaller batches.

Retrosynthetic Logic & Pathway Visualization

The following diagram illustrates the decision matrix for synthesizing the target acrylate, highlighting the divergence based on precursor availability.

Figure 1: Retrosynthetic analysis comparing Heck coupling and Wittig olefination strategies.

Protocol A: Scalable Heck Coupling (Primary Route)

Rationale: The Heck reaction is chosen for its ability to form the C(sp2)-C(sp2) bond directly from the aryl halide. While N-protection (e.g., Boc, Tosyl) is often advised to prevent N-alkylation (Michael addition to acrylate), optimized conditions using mild bases and specific Pd-ligand systems allow for the use of free N-H indole , significantly reducing step count and waste (E-factor).

Materials & Reagents

| Reagent | Equiv.[1][2][3] | Role | CAS No. |

| 7-Bromoindole | 1.0 | Limiting Reagent | 51417-51-7 |

| Methyl Acrylate | 1.5 | Olefin Partner | 96-33-3 |

| Pd(OAc)₂ | 0.02 (2 mol%) | Catalyst Precursor | 3375-31-3 |

| P(o-tol)₃ | 0.04 (4 mol%) | Ligand | 6163-58-2 |

| Triethylamine (Et₃N) | 2.5 | Base / Acid Scavenger | 121-44-8 |

| DMF (Anhydrous) | 10 vol | Solvent | 68-12-2 |

Step-by-Step Methodology

-

Reactor Setup:

-

Equip a double-jacketed glass reactor with an overhead mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

-

Process Note: Ensure the system is purged with N₂ to remove oxygen, which deactivates the Pd(0) species.

-

-

Charging:

-

Charge DMF (10 volumes relative to indole mass) and 7-Bromoindole (1.0 equiv) into the reactor. Stir until dissolved.

-

Add Triethylamine (2.5 equiv). The base acts as the HI scavenger.

-

Add Methyl Acrylate (1.5 equiv). Safety: Methyl acrylate is a lachrymator and skin sensitizer; handle in a closed system.

-

-

Catalyst Addition:

-

Add Pd(OAc)₂ (2 mol%) and P(o-tol)₃ (4 mol%) simultaneously.

-

Optimization: Premixing the catalyst and ligand in a small amount of DMF for 15 minutes before addition can enhance the formation of the active Pd(0)-phosphine complex.

-

-

Reaction:

-

Heat the mixture to 100 °C .

-

Monitor by HPLC/UPLC every 2 hours.

-

Target: >98% conversion of 7-bromoindole. Typical reaction time is 6–12 hours.

-

Side Reaction Check: Monitor for N-alkylated impurities (Michael addition). If >5% N-alkylation is observed, lower temperature to 85 °C and extend time, or switch to inorganic base (K₂CO₃).

-

-

Workup & Isolation (Pd Removal):

-

Cool the reaction mixture to 25 °C.

-

Dilute with Ethyl Acetate (15 vol) and wash with Water (3 x 10 vol) to remove DMF and salts.

-

Scavenging: Treat the organic layer with SiliaMetS® Thiol or activated charcoal (10 wt%) for 1 hour to scavenge residual Palladium. Filter through a pad of Celite.[4]

-

Concentrate the filtrate under reduced pressure to ~3 volumes.

-

-

Crystallization:

-

Add n-Heptane (or Hexanes) slowly to the concentrated ethyl acetate solution at 50 °C until turbidity persists.

-

Cool gradually to 0–5 °C over 2 hours.

-

Filter the solids and wash with cold Heptane/EtOAc (9:1).

-

Dry in a vacuum oven at 45 °C.

-

Expected Yield: 85–92% Purity: >98% (HPLC), >99% ee (trans-isomer dominant).

Protocol B: Wittig Olefination (High Stereocontrol)

Rationale: If 1H-indole-7-carbaldehyde is available (or synthesized via Vilsmeier-Haack of 7-lithioindole), this route offers mild conditions and exclusive (E)-selectivity without heavy metal contamination.

Materials & Reagents

| Reagent | Equiv.[1][2][3] | Role |

| Indole-7-carbaldehyde | 1.0 | Limiting Reagent |

| Methyl (triphenylphosphoranylidene)acetate | 1.2 | Wittig Ylide |

| Toluene | 10 vol | Solvent |

Step-by-Step Methodology

-

Charging:

-

To a reaction vessel, add Indole-7-carbaldehyde (1.0 equiv) and Toluene (10 vol).

-

Add Methyl (triphenylphosphoranylidene)acetate (1.2 equiv).[5] This is a stabilized ylide, so no strong base generation is required in situ.

-

-

Reaction:

-

Workup:

-

Cool to room temperature.[4]

-

Concentrate the solvent to dryness.

-

Purification: The major byproduct is Triphenylphosphine oxide (TPPO), which is difficult to remove.

-

Trituration Method: Resuspend the crude solid in cold Diethyl Ether or MTBE . The product is often soluble, while TPPO precipitates (mostly). Filter off the TPPO.

-

Alternatively, use a silica plug filtration eluting with CH₂Cl₂.

-

Expected Yield: 80–88% Note: The removal of TPPO makes this route less attractive for multi-kilogram scale compared to the Heck route.

Process Control & Self-Validating Systems

To ensure the "Trustworthiness" of the protocol, the following analytical checkpoints must be integrated:

A. Reaction Monitoring (IPC)

-

HPLC Method: C18 Column, Acetonitrile/Water (0.1% TFA) gradient.

-

Checkpoint: At 4 hours, check for the disappearance of 7-bromoindole (RT ~ 5.2 min) and appearance of product (RT ~ 6.8 min).

-

Stop Criteria: < 1% Starting Material remaining.

B. Impurity Profiling[11]

-

Isomer Ratio: The Heck reaction typically yields >95:5 E:Z ratio. If Z-isomer is high, photo-isomerization (exposure to light) or thermodynamic equilibration (heating with catalytic I₂) can convert Z to E.

-

N-Alkylation: Check for mass [M+Methyl Acrylate]⁺. If detected, validate the base strength.

C. Workflow Diagram

Figure 2: Process flow diagram for the Heck coupling isolation sequence.[8]

References

-

General Heck Reaction on Indoles

- Title: Palladium-Catalyzed Cross-Coupling Reactions of Haloindoles.

- Source:Tetrahedron 2012, 68(45), 9289-9300.

- Context: Validates the reactivity of bromoindoles without N-protection.

-

Wittig Reaction Standards

-

7-Substituted Indole Synthesis

- Title: A General and Scalable Synthesis of Polysubstituted Indoles.

- Source:Molecules 2020, 25(23), 5604.

- Context: Discusses the preparation of 7-functionalized indole precursors.

-

Specific Compound Data

-

Title: Methyl (E)-3-(7-Indolyl)acrylate Product Page.

- Source: Sigma-Aldrich / Merck.

- Context: Confirmation of target compound stability and properties.

-

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory environment. Users must review the Safety Data Sheets (SDS) for all reagents, particularly Methyl Acrylate (sensitizer) and Palladium salts, before proceeding.

Sources

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. ocf.berkeley.edu [ocf.berkeley.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Heck Reaction [organic-chemistry.org]

- 8. Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles - Journal of King Saud University - Science [jksus.org]

- 9. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Hydrolysis of Methyl 3-(1H-indol-7-yl)acrylate to Acid Derivatives

Executive Summary

The hydrolysis of Methyl 3-(1H-indol-7-yl)acrylate to its corresponding carboxylic acid is a pivotal transformation in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and complex natural product analogues. Unlike the common 3-substituted indole isomers, the 7-substituted variant presents unique challenges due to the "peri-effect"—the steric and electronic interaction between the C7-substituent and the indole N1-H.

This guide provides two validated protocols: a mild Lithium Hydroxide (LiOH) method for standard processing and a robust Sodium Hydroxide (NaOH) thermal method for recalcitrant substrates. It addresses critical failure modes such as decarboxylation , N-H deprotonation kinetics , and acrylate polymerization .

Chemical Context & Mechanistic Insight

The "7-Position" Challenge

The 7-position of the indole ring is chemically distinct from the more common 3- or 5-positions.

-

Steric Crowding (The Peri-Effect): The acrylate moiety at C7 is spatially proximal to the N1-H. This creates steric strain that can twist the ester out of planarity, potentially reducing conjugation but also hindering nucleophilic attack by hydroxide ions.

-

Electronic Deactivation: Under basic hydrolysis conditions, the indole N-H (pKa ~16-17 in DMSO, lower with the electron-withdrawing acrylate) can deprotonate. The resulting indolide anion is electron-rich; through resonance, it donates electron density into the ring and the conjugated acrylate system. This makes the ester carbonyl carbon less electrophilic , significantly slowing down the attack of the hydroxide nucleophile (

).

Reaction Pathway

The transformation follows a B_AC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).

Figure 1: Mechanistic pathway highlighting the dianionic transition state common in base hydrolysis of indole acrylates.

Methodological Considerations

| Parameter | Recommendation | Rationale |

| Solvent System | THF : Methanol : Water (3:1:1) | THF solubilizes the organic ester; Water is the reagent; Methanol acts as a phase transfer bridge. |

| Base Selection | LiOH vs. NaOH | LiOH is preferred. The Lithium cation ( |

| Stoichiometry | 3.0 - 5.0 Equivalents | 1 eq for the ester, 1 eq for the acidic N-H, and 1-3 eq excess to drive kinetics against the electron-rich indolide intermediate. |

| Temperature | Ambient | High heat (>80°C) risks polymerization of the acrylate double bond or decarboxylation of the product. |

Experimental Protocols

Protocol A: Mild Hydrolysis (Lithium Hydroxide)

Best for: Substrates with other sensitive functional groups or initial scale-up.

Materials:

-

Methyl 3-(1H-indol-7-yl)acrylate (1.0 eq)

-

Lithium Hydroxide Monohydrate (

) (4.0 eq) -

Tetrahydrofuran (THF) (HPLC Grade)

-

Methanol (MeOH)

-

Deionized Water

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ester (1.0 g, ~4.9 mmol) in THF (15 mL). The solution should be clear.

-

Base Addition: Prepare a solution of

(0.83 g, 19.6 mmol, 4 eq) in Water (5 mL). Add this aqueous solution dropwise to the stirring ester solution. -

Homogenization: Add Methanol (5 mL) to the mixture.

-

Note: If the solution turns cloudy, add minimal MeOH until clear to ensure a monophasic reaction.

-

-

Reaction: Stir vigorously at Room Temperature (20-25°C) .

-

Monitoring: Check by TLC (Hexane/EtOAc 1:1) or LC-MS every 2 hours.

-

Timeline: Typical completion is 4–16 hours. If <50% conversion after 6 hours, heat to 40°C.

-

-

Workup (Crucial):

-

Concentrate the reaction mixture under reduced pressure (Rotavap) to remove THF and MeOH. Do not heat above 45°C.

-

Dilute the remaining aqueous residue with Water (20 mL).

-

Wash the aqueous phase with Diethyl Ether (

) to remove unreacted ester or non-acidic impurities. (Discard organic layer).

-

-

Acidification & Isolation:

-

Cool the aqueous phase to 0°C in an ice bath.

-

Slowly add 1M HCl dropwise with stirring until pH reaches ~3–4.

-

Observation: The product should precipitate as a white or off-white solid.

-

Filtration: Filter the solid, wash with cold water (

), and dry under high vacuum at 40°C.

-

Protocol B: Thermal Hydrolysis (Sodium Hydroxide)

Best for: Sterically hindered substrates or when Protocol A yields <50% conversion.

Modifications:

-

Base: Use NaOH (5.0 eq) as a 2M aqueous solution.

-

Solvent: Ethanol/Water (4:1).

-

Temperature: Reflux (80°C).

-

Safety: Indole acrylates can polymerize at reflux. Add a radical inhibitor (e.g., BHT, 0.1 mol%) if the scale exceeds 5g.

Process Workflow & Decision Tree

Figure 2: Decision tree for optimizing hydrolysis conditions based on reaction progress.

Analytical Validation & Troubleshooting

Expected Analytical Data

-

1H NMR (DMSO-d6):

-

Disappearance of the methyl ester singlet (

ppm). -

Appearance of a broad singlet at

ppm (Carboxylic Acid OH). -

Retention of the alkene doublets (

and -

Indole N-H signal should remain (broad singlet

ppm).[1]

-

-

LC-MS: Shift in mass from

(Ester) to

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Precipitate | Product is water-soluble (Indole N-H deprotonated or salt form). | Ensure pH is acidified to 3-4 . If still soluble, extract aqueous layer with EtOAc (3x). Do NOT use DCM (poor solubility for polar acids). |

| Decarboxylation | Acidification too strong or temperature too high. | Avoid pH < 2. Perform acidification at 0°C. Do not heat the acidic solution. |

| Incomplete Reaction | Indolide anion formation deactivates ester. | Increase base equivalents to 6.0 eq. Switch solvent to Dioxane/Water to allow higher reflux temps (100°C). |

| Polymerization | Radical mechanism on acrylate double bond. | Perform reaction in the dark (foil-wrapped flask). Add catalytic BHT. |

References

-

Mechanistic Basis of Ester Hydrolysis

- Common Organic Chemistry.

-

[Link]

-

Indole Acidity and Reactivity

-

Synthesis of Indole Acrylates (Contextual)

-

General Hydrolysis of Hindered Esters

-

ScienceMadness & Chemical Forums. "Difficult hydrolysis of hindered esters."

-

[Link]

-

Sources

Using Methyl 3-(1H-indol-7-yl)acrylate in total synthesis of alkaloids

Application Note: Strategic Utilization of Methyl 3-(1H-indol-7-yl)acrylate in the Total Synthesis of Fused Indole Alkaloids

Executive Summary

The functionalization of the indole C7 position represents a historic challenge in organic synthesis due to the inherent nucleophilicity of the C3 position and the acidity of the N1/C2 sites. However, Methyl 3-(1H-indol-7-yl)acrylate has emerged as a linchpin intermediate for accessing the pyrrolo[3,2,1-de]phenanthridine core, a scaffold ubiquitous in Amaryllidaceae and Aspidosperma alkaloids (e.g., Hippadine, Pratosine, Lycorine).[1][2]

This guide details the robust synthesis of this acrylate intermediate via Palladium-catalyzed Heck coupling and demonstrates its application in intramolecular cyclization cascades. By installing the acrylate "handle" at C7, researchers can leverage 6

Strategic Context: The "C7 Conundrum"

In total synthesis, the indole C7 position is often termed the "forgotten carbon."[1] Electrophilic aromatic substitution favors C3, and lithiation favors C2.[1][2] Accessing C7 usually requires pre-functionalized benzene precursors (e.g., Bartoli synthesis) or directed C-H activation.[1][2]

Methyl 3-(1H-indol-7-yl)acrylate solves this by providing a conjugated acceptor orthogonal to the indole's natural reactivity.

Pathway Logic Diagram

The following diagram illustrates the strategic value of the C7-acrylate in accessing complex alkaloid cores.

Figure 1: Strategic divergence from the C7-acrylate intermediate to distinct alkaloid classes.[2][3][4]

Protocol 1: Synthesis of Methyl 3-(1H-indol-7-yl)acrylate

This protocol utilizes a modified Heck reaction optimized for sterically hindered substrates. The use of tri-o-tolylphosphine (

Reagents & Equipment:

-

Substrate: 7-Bromoindole (1.0 equiv)

-

Coupling Partner: Methyl Acrylate (1.5 equiv)[2]

-

Catalyst: Palladium(II) Acetate (

, 5 mol%)[1][2][3] -

Ligand: Tri-o-tolylphosphine (

, 10 mol%)[2][3] -

Base: Triethylamine (

, 3.0 equiv)[1][2][3] -

Solvent: Anhydrous DMF (0.2 M concentration)

-

Atmosphere: Argon or Nitrogen balloon

Step-by-Step Methodology:

-

Catalyst Pre-complexation: In a flame-dried Schlenk tube, dissolve

and -

Substrate Addition: Add 7-bromoindole (e.g., 500 mg, 2.55 mmol) and methyl acrylate (345 µL, 3.8 mmol) to the reaction vessel.

-

Base Addition: Add

(1.06 mL, 7.65 mmol) and the remaining DMF to reach 0.2 M concentration. -

Deoxygenation: Sparge the solution with Argon for 10 minutes. Seal the tube.

-

Reaction: Heat the mixture to 100°C for 12–16 hours.

-

Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (3 x 20 mL) to remove DMF. Wash with brine, dry over

, and concentrate.[1][2] -

Purification: Flash column chromatography (Gradient: 0%

20% EtOAc in Hexanes).

Data Validation (Self-Validating Metrics):

| Parameter | Expected Value | Diagnostic Note |

| Yield | 75–85% | Lower yields indicate insufficient deoxygenation (Pd black formation). |

| Appearance | Pale yellow solid | Dark oil suggests polymerization of acrylate. |

| Large coupling constant ( | ||

| NH must remain intact (unsubstituted).[1][2] |

Protocol 2: Application in Alkaloid Total Synthesis (Radical Cyclization)

Once the acrylate is installed, it serves as a radical acceptor.[1] This protocol describes the synthesis of the tricyclic pyrrolo[3,2,1-ij]quinoline core, a key substructure of Duocarmycin and Pratosine.[1][2]

Mechanism: Tributyltin hydride (

Methodology (Photochemical Cyclization):

-

Preparation: Dissolve Methyl 3-(1H-indol-7-yl)acrylate (100 mg) in Methanol (100 mL) to create a dilute solution (0.005 M). High dilution prevents intermolecular dimerization.

-

Irradiation: Place the solution in a quartz immersion well reactor equipped with a medium-pressure Mercury lamp (450W).

-

Oxidant: Add a catalytic amount of Iodine (

, 5 mol%) or expose to air (if oxidative aromatization is desired).[1][2] -

Reaction: Irradiate for 4–6 hours.

-

Purification: Evaporate solvent and purify via radial chromatography or prep-TLC.

Experimental Workflow Diagram

Figure 2: Photochemical workflow for converting the acrylate intermediate into a fused alkaloid core.

Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| Low Yield in Heck Reaction | Steric hindrance at C7 | Switch ligand to Sphos or XPhos (Buchwald ligands) to boost activity. |

| Pd Black Precipitation | Oxygen contamination | Perform freeze-pump-thaw cycles for degassing instead of simple sparging. |

| Polymerization of Acrylate | Overheating | Add a radical inhibitor (e.g., BHT) to the reaction mixture if scaling up >1g.[1] |

| No Cyclization (Photochem) | Concentration too high | Dilute further (0.001 M) to favor intramolecular reaction over dimerization. |

References

-

Al-Said, N. H., et al. (2018).[1][2] "Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: An Entry to a New Class of Duocarmycin Analogues." Molecules. Link[2]

-

Maji, T., et al. (2014).[1][2] "Dehydrogenative Photocyclization of 3-Styryl Indoles to Fused Indole Systems." The Journal of Organic Chemistry. Link[2]

-

Boger, D. L., et al. (2006).[1][2] "Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine." The Journal of Organic Chemistry. Link[2]

-

Beccalli, E. M., et al. (2007).[1][2] "Intramolecular Pd-catalyzed reaction of N-alkenylindoles: a route to pyrrolo[1,2-a]indoles." Tetrahedron. Link[2]

-

PubChem. (2023). "Methyl 3-(1H-indol-7-yl)acrylate Compound Summary." National Library of Medicine. Link[2]

Sources

- 1. (5R,7R,11bR)-9-(di(1H-Indol-3-yl)methyl)-4,4,7,11b-tetramethyl-1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydrophenanthro[3,2-b]furan-5-yl Acetate [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles - Journal of King Saud University - Science [jksus.org]

Application Notes and Protocols: Microwave-Assisted Synthesis of Methyl 3-(1H-indol-7-yl)acrylate

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1][2] Methyl 3-(1H-indol-7-yl)acrylate, a substituted indole, is a valuable building block in the synthesis of more complex, biologically active molecules. Traditional methods for its synthesis often involve lengthy reaction times and can lead to the formation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significant reductions in reaction times, increased product yields, and often, enhanced product purity.[3][4][5]

This document provides a detailed guide for the microwave-assisted synthesis of Methyl 3-(1H-indol-7-yl)acrylate, aimed at researchers, scientists, and professionals in drug development. We will delve into the underlying Heck coupling reaction, provide a comprehensive, step-by-step protocol, and discuss the critical parameters for successful and reproducible synthesis.

The Synthetic Strategy: A Microwave-Promoted Heck Coupling Reaction

The synthesis of Methyl 3-(1H-indol-7-yl)acrylate is efficiently achieved via a palladium-catalyzed cross-coupling reaction known as the Heck (or Mizoroki-Heck) reaction.[6][7] This reaction creates a carbon-carbon bond between an unsaturated halide (in this case, a 7-haloindole) and an alkene (methyl acrylate) in the presence of a palladium catalyst and a base.[7][8]

The application of microwave irradiation dramatically accelerates this process.[5][9][10][11] Microwave energy directly and efficiently heats the polar reactants and solvent, leading to rapid temperature increases and significantly shorter reaction times compared to conventional heating methods.[3][5] This rapid, uniform heating minimizes the formation of side products and often leads to cleaner reaction profiles.[3]

The Catalytic Cycle

The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the 7-haloindole to form a Pd(II) intermediate.

-

Olefin Insertion (Syn-Addition): The methyl acrylate coordinates to the palladium center and then inserts into the Pd-aryl bond.

-

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the desired acrylate product and a palladium-hydride species.

-

Reductive Elimination: The palladium-hydride species, in the presence of a base, regenerates the active Pd(0) catalyst, completing the cycle.

Experimental Protocol

This protocol details the microwave-assisted Heck coupling of 7-iodoindole with methyl acrylate.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 7-Iodoindole | ≥95% | Commercially Available | |

| Methyl Acrylate | ≥99%, contains MEHQ as inhibitor | Commercially Available | |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | |

| Triethylamine (Et₃N) | ≥99.5% | Commercially Available | Should be freshly distilled. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | |

| Microwave Vial | 10 mL | Appropriate Supplier | Must be rated for high pressure and temperature. |

| Magnetic Stir Bar |

Equipment

-

Dedicated Microwave Reactor for organic synthesis.

-

Standard laboratory glassware.

-

Rotary evaporator.

-

Flash column chromatography system.

-

NMR Spectrometer.

-

Mass Spectrometer.

Reaction Workflow Diagram

Caption: Workflow for the microwave-assisted synthesis of Methyl 3-(1H-indol-7-yl)acrylate.

Step-by-Step Procedure

-

Reaction Setup:

-

To a 10 mL microwave vial equipped with a magnetic stir bar, add 7-iodoindole (1.0 mmol, 243 mg).

-

Add Palladium(II) acetate (0.02 mmol, 4.5 mg).

-

In a fume hood, add anhydrous N,N-dimethylformamide (DMF) (4 mL).

-

Add methyl acrylate (1.5 mmol, 135 µL).

-

Add triethylamine (2.0 mmol, 279 µL).

-

Seal the vial securely with a cap.

-

-

Microwave Irradiation:

-

Place the sealed vial into the cavity of the microwave reactor.

-

Set the reaction temperature to 120 °C, the hold time to 15 minutes, and the power to a maximum of 300 W.

-

Stirring should be maintained throughout the irradiation period.

-

After the reaction is complete, allow the vial to cool to room temperature (below 50 °C) before removal.

-

-

Work-up and Purification:

-

Once cooled, open the vial and pour the reaction mixture into a separatory funnel containing water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure Methyl 3-(1H-indol-7-yl)acrylate.

-

Optimization and Causality

-

Choice of Halide: 7-Iodoindole is used as it is generally more reactive in Heck couplings than the corresponding bromo or chloro derivatives, allowing for milder reaction conditions.

-

Catalyst Loading: A low catalyst loading (2 mol%) is typically sufficient for this transformation, making the process more cost-effective.

-

Base: Triethylamine acts as a scavenger for the hydroiodic acid (HI) generated during the reaction, which is crucial for regenerating the active Pd(0) catalyst.

-

Solvent: DMF is a polar aprotic solvent that is an excellent choice for microwave-assisted reactions due to its high dielectric constant, allowing for efficient absorption of microwave energy.

-

Temperature and Time: The Arrhenius equation dictates that reaction rates increase with temperature. Microwave heating allows for temperatures above the solvent's boiling point in a sealed vessel, dramatically reducing reaction times from hours to minutes.[5] The conditions of 120 °C for 15 minutes are a good starting point for optimization.

Characterization of Methyl 3-(1H-indol-7-yl)acrylate

The identity and purity of the synthesized product should be confirmed by standard analytical techniques.

Expected Analytical Data

| Technique | Expected Data |

| ¹H NMR | The spectrum should show characteristic peaks for the indole protons, the vinyl protons of the acrylate moiety, and the methyl ester protons. The coupling constant between the vinyl protons should indicate a trans configuration. |

| ¹³C NMR | The spectrum should show the correct number of carbon signals corresponding to the indole ring, the acrylate double bond, the ester carbonyl, and the methyl group. |

| Mass Spec. | The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product (C₁₂H₁₁NO₂, MW: 201.22 g/mol ). |

Note: For detailed peak assignments, it is recommended to consult literature data for similar compounds.[12][13][14]

Conclusion

Microwave-assisted synthesis provides a rapid, efficient, and high-yielding pathway to Methyl 3-(1H-indol-7-yl)acrylate via a Heck coupling reaction.[15] This method significantly reduces reaction times compared to conventional heating, allowing for faster exploration of synthetic routes and the generation of compound libraries for drug discovery and development.[15] The protocol presented here is a robust starting point that can be further optimized to suit specific laboratory conditions and equipment.

References

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. [Link]

-

Microwave-assisted synthesis of indole. ScienceDirect. [Link]

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. iris.unina.it. [Link]

-

Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. PMC. [Link]

-

Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation. Scientific Research Publishing. [Link]

-

Microwave-Assisted and Metal-Catalyzed Coupling Reactions. ResearchGate. [Link]

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

-

Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. ResearchGate. [Link]

-

A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols. CEM Corporation. [Link]

-

Heck Reaction. Organic Chemistry Portal. [Link]

-

(E)-Methyl 3-(1H-indol-3-yl)acrylate. PMC. [Link]

-

Heck Reaction—State of the Art. MDPI. [Link]

-

Heck reaction. Wikipedia. [Link]

-

An efficient and rapid microwave-assisted synthesis of 1-acetyl-1H-indol-3-YL acetates. ResearchGate. [Link]

-

The Heck reaction of methyl acrylate with haloarenes. ResearchGate. [Link]

-

Microwave Assisted Facile Synthesis and Biological Evaluation of Novel 2-Indolyl -1, 5-Benzothiazepines. Open Pharmaceutical Sciences Journal. [Link]

-

Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. Biblio. [Link]

-

Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. [Link]

-

Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI. [Link]

-

An Efficient and Rapid Microwave-Assisted Synthesis of 1-Acetyl-1h-Indol-3-Yl Acetates. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. iris.unina.it [iris.unina.it]

- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajrconline.org [ajrconline.org]

- 5. A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols [cem.com]

- 6. Heck Reaction—State of the Art [mdpi.com]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. Heck Reaction [organic-chemistry.org]

- 9. Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. (E)-Methyl 3-(1H-indol-3-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. preprints.org [preprints.org]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of Methyl 3-(1H-indol-7-yl)acrylate Synthesis

Status: Operational Ticket: Yield Improvement & Protocol Optimization Assigned Specialist: Senior Application Scientist

Strategic Overview & Decision Matrix

The synthesis of Methyl 3-(1H-indol-7-yl)acrylate presents a specific challenge: the C7 position of the indole ring is sterically crowded and electronically less reactive than the C2 or C3 positions. Furthermore, the free N-H proton is acidic (

To maximize yield, you must choose the correct pathway based on your starting material. Do not attempt direct C-H activation (e.g., oxidative olefination) unless you have no other option, as yields are typically

Pathway Decision Tree

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on available starting materials.

Route A: The "Gold Standard" Heck Protocol

Best for: Scalability, availability of 7-bromoindole, and robust yields (>80%).

The primary failure mode in C7-Heck coupling is catalyst poisoning by the free indole N-H and steric hindrance preventing oxidative addition. The protocol below mitigates both.

Critical Optimization Factors

-

N-Protection (Mandatory): You must mask the N-H.

-

Recommended:N-Tosyl (Ts) or N-Boc . These are electron-withdrawing, which paradoxically helps oxidative addition at C7 by reducing the electron density of the ring, making the C-Br bond more susceptible to Pd insertion compared to electron-rich systems.

-

Avoid: Free N-H (leads to Pd-black formation).

-

-

Ligand Selection: Standard

is insufficient for the crowded C7 position.-

Upgrade: Use

(Jeffrey conditions) or XPhos (Buchwald conditions). XPhos is superior for difficult substrates.

-

Optimized Protocol (Step-by-Step)

Step 1: N-Protection (if not already protected)

-

Dissolve 7-bromoindole (1.0 equiv) in DCM.

-

Add

(1.5 equiv) and DMAP (0.1 equiv). -

Add Tosyl chloride (1.1 equiv) at 0°C. Warm to RT.

-

Checkpoint: Ensure complete conversion by TLC. Unprotected indole will ruin the next step.

Step 2: The Heck Coupling

-

Substrates: N-Ts-7-bromoindole (1.0 equiv), Methyl acrylate (1.5 equiv).

-

Catalyst:

(5 mol%). -

Ligand: XPhos (10 mol%) OR

(20 mol%). -

Base:

(3.0 equiv). Note: Inorganic bases like -

Solvent: DMF or DMA (Anhydrous, degassed).

-

Temp: 100°C (Sealed tube preferred).

Step 3: Workup & Deprotection

-

Filter through Celite to remove Pd.

-

Deprotect the N-Ts group (if required) using

or

Route B: Horner-Wadsworth-Emmons (HWE)

Best for: Situations where 7-formylindole is available; guarantees E-isomer selectivity.

This route avoids heavy metals but relies on the stability of the aldehyde.

Critical Optimization Factors

-

Base Choice: Standard NaH can be too harsh, causing polymerization of the acrylate product.

-

Upgrade: Use Masamune-Roush conditions (LiCl + DBU) or NaH at controlled temperatures (-78°C to 0°C).

-

-

Reagent: Trimethyl phosphonoacetate.

Optimized Protocol

-

Setup: Flame-dry flask, Argon atmosphere.

-

Reagent Prep: Suspend NaH (1.2 equiv, 60% dispersion) in dry THF at 0°C. Dropwise add Trimethyl phosphonoacetate (1.2 equiv). Stir 30 min until clear (formation of phosphonate carbanion).

-

Addition: Cannulate 7-formylindole (1.0 equiv) in THF into the reaction mixture at 0°C.

-

Reaction: Warm to RT slowly. Monitor by TLC.[1]

-

Yield Tip: If conversion stalls, add 10 mol% 15-crown-5 ether to chelate sodium and activate the anion.

-

Troubleshooting Guide & FAQs

Issue 1: "My reaction turns black immediately and yield is <10%."

Diagnosis: Catalyst death (Pd black precipitation). Root Cause:

-

Free N-H: If you did not protect the indole, the nitrogen is coordinating to the Pd, displacing the phosphine ligands.

-

Oxygen Leak: Phosphines like

oxidize rapidly in air. Fix:

-

Protect the indole nitrogen (N-Ts or N-Boc).

-

Freeze-pump-thaw degas your solvent (DMF/DMA) three times before adding catalyst.

Issue 2: "I have starting material left, but the catalyst is dead."

Diagnosis: Catalyst stalling / Thermal degradation. Fix:

-

Dosing Strategy: Do not add all 5 mol% Pd at once. Add 2.5 mol% at T=0, and the remaining 2.5 mol% after 4 hours.

-

Switch Ligand: Move to a Palladacycle or Pd-NHC (N-Heterocyclic Carbene) catalyst (e.g., PEPPSI-iPr), which is thermally stable up to 140°C.

Issue 3: "I see a mixture of regioisomers (C3 vs C7)."

Diagnosis: Loss of regiocontrol. Context: This only happens if you are attempting direct C-H activation (Route C). Fix:

-